Climarapro

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

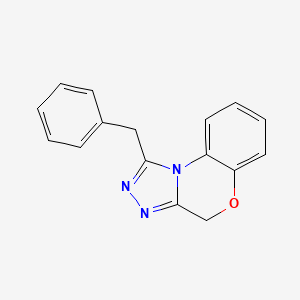

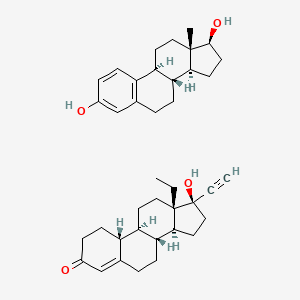

Climara Pro is a transdermal patch that contains two active ingredients: estradiol and levonorgestrel. Estradiol is a form of estrogen, a female hormone produced by the ovaries, while levonorgestrel is a form of progestogen. This combination is used primarily for hormone replacement therapy in postmenopausal women to reduce moderate to severe hot flashes and prevent postmenopausal osteoporosis .

Synthetic Routes and Reaction Conditions:

Estradiol: Estradiol is synthesized from cholesterol through a series of chemical reactions involving the intermediate formation of pregnenolone and dehydroepiandrosterone. The final steps involve the aromatization of the A-ring of the steroid nucleus.

Levonorgestrel: Levonorgestrel is synthesized from 19-nortestosterone through a series of chemical reactions including oxidation, reduction, and cyclization.

Industrial Production Methods:

- The production of Climara Pro involves the formulation of estradiol and levonorgestrel into a transdermal patch. The active ingredients are embedded in a polymer matrix that allows for controlled release through the skin over a period of one week .

Types of Reactions:

Oxidation: Estradiol can undergo oxidation to form estrone, another form of estrogen.

Reduction: Levonorgestrel can be reduced to form its inactive metabolites.

Substitution: Both estradiol and levonorgestrel can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

Estradiol: Estrone and estriol are major metabolites.

Levonorgestrel: Inactive metabolites such as 3α,5β-tetrahydrolevonorgestrel are formed.

Scientific Research Applications

Climara Pro has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the pharmacokinetics and pharmacodynamics of hormone replacement therapies.

Biology: Investigated for its effects on cellular processes and gene expression in hormone-responsive tissues.

Medicine: Extensively studied for its efficacy in treating menopausal symptoms and preventing osteoporosis.

Industry: Used in the development of transdermal drug delivery systems and hormone replacement therapies.

Mechanism of Action

Comparison with Similar Compounds

CombiPatch: Contains estradiol and norethindrone, used for similar indications.

Estradiol Patch: Contains only estradiol, used for hormone replacement therapy.

Premarin: Contains conjugated estrogens, used for hormone replacement therapy

Uniqueness:

- Climara Pro is unique in its combination of estradiol and levonorgestrel, providing both estrogenic and progestogenic effects. This combination is particularly beneficial for women with an intact uterus, as it helps prevent endometrial hyperplasia and carcinoma .

Properties

Molecular Formula |

C39H52O4 |

|---|---|

Molecular Weight |

584.8 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H28O2.C18H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13,16-19,23H,3,5-12H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18+,19-,20-,21-;14-,15-,16+,17+,18+/m01/s1 |

InChI Key |

RQFMPXMLRRPOJH-ORADRBJOSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.